Benzenamine, 4,4'-(9,10-anthracenediyl)bis-

Übersicht

Beschreibung

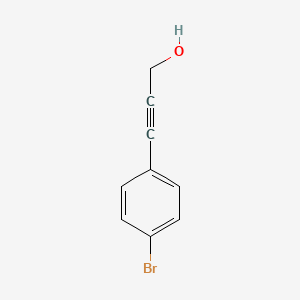

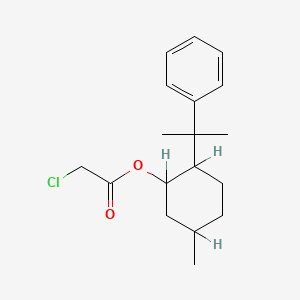

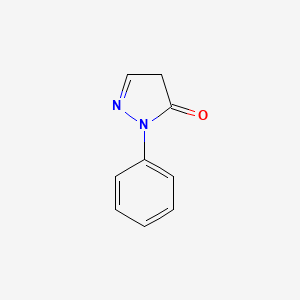

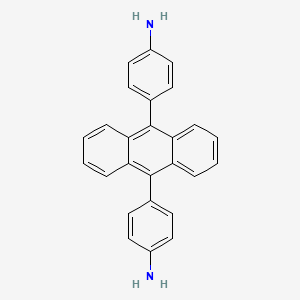

- 4,4’-(9,10-Anthracenediyl)bis[benzenamine] is an organic compound.

- It appears as a white solid.

- Molecular weight: approximately 360.46 g/mol.

- Solubility: It is more soluble in organic solvents and less soluble in water.

- Commonly used in organic synthesis and material science.

- Serves as an intermediate for dyes, optical brighteners, and other functional materials.

Synthesis Analysis

- Typically synthesized by condensation reaction between anthranilic amine and p-nitroaniline under suitable conditions.

Molecular Structure Analysis

- The molecule consists of two benzene rings connected by a 9,10-anthracenediyl bridge.

- Iupac Name: 4-[10-(4-aminophenyl)-9-anthryl]phenylamine.

Chemical Reactions Analysis

- Reacts with various electrophiles, undergoes substitution reactions, and participates in coupling reactions.

Physical And Chemical Properties Analysis

- Melting point: approximately 180-182°C.

- Solid at room temperature.

- Soluble in organic solvents, sparingly soluble in water.

Wissenschaftliche Forschungsanwendungen

Photophysical Properties : A study by Ito et al. (2019) investigated π-extended mono- and bis-BODIPY derivatives, including benzo[a]anthracene-fused BODIPY (Ant-Mono-BDP), and found significant redshifted trends in fluorescence spectra with increasing solvent polarity. These compounds showed strong absorption in the near-IR region, indicating potential applications in photophysical studies and materials science (Ito et al., 2019).

Organic Mixed-Valence Systems : Lambert et al. (2005) explored electronic interactions in organic mixed-valence systems, including 9,10-bis(N,N-di(4-methoxyphenyl)amino)anthracene. The study found that the strength of electronic interaction decreases in the order of benzene > naphthalene > anthracene, providing insights into the electronic coupling in these systems (Lambert et al., 2005).

Fluorinated Polyimides : Ghosh and Banerjee (2009) synthesized a new diamine monomer, leading to novel fluorinated polyimides, which exhibited high thermal stability and good solubility in organic solvents. These materials have applications in high-performance polymers (Ghosh & Banerjee, 2009).

Photoluminescent Benzoxazine Resin : Goto et al. (2020) synthesized a novel benzoxazine derivative with anthracene moiety, which luminesced with a high quantum yield. This compound could lead to thermally stable curing resins observable by the naked eye, useful in materials science (Goto et al., 2020).

Piezofluorochromic Properties : Zheng et al. (2014) prepared 9,10-Bis(N-alkylphenothiazin-3-yl-vinyl-2)anthracenes to understand the effect of alkyl lengths on solid-state fluorescence and piezochromic luminescence. This study has implications for developing materials with tunable optical properties (Zheng et al., 2014).

Supramolecular Organic Framework : Yang et al. (2010) demonstrated the synthesis of a stable supramolecular organic framework with significant CO2 adsorption capacity. Such frameworks have potential applications in gas storage and separation technologies (Yang et al., 2010).

Safety And Hazards

- Avoid skin contact; wash with soap and water if exposed.

- Avoid inhalation of dust.

- Use in a well-ventilated area with appropriate protective equipment.

Zukünftige Richtungen

- Further research on its applications in materials science and organic synthesis.

- Exploration of its optical properties and potential uses in optoelectronic devices.

Feel free to ask if you need more information or have any other questions! 😊

Eigenschaften

IUPAC Name |

4-[10-(4-aminophenyl)anthracen-9-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2/c27-19-13-9-17(10-14-19)25-21-5-1-2-6-22(21)26(18-11-15-20(28)16-12-18)24-8-4-3-7-23(24)25/h1-16H,27-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNOFHCTUSIHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)N)C5=CC=C(C=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389016 | |

| Record name | Benzenamine, 4,4'-(9,10-anthracenediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenamine, 4,4'-(9,10-anthracenediyl)bis- | |

CAS RN |

106704-35-2 | |

| Record name | Benzenamine, 4,4'-(9,10-anthracenediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide](/img/structure/B1598694.png)